1-(2,3-dimethylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione
Overview
Description
1-(2,3-dimethylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 230.105527694 g/mol and the complexity rating of the compound is 376. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Characterization
The synthesis and structural characterization of pyrimidinedione derivatives, including those related to 1-(2,3-dimethylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione, have been a subject of study, highlighting their chemical properties and potential applications. For example, the synthesis and cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines have led to a series of 1-aryl substituted dihydro-, 5-methyldihydro-, and 6-methyl-dihydro-2,4(1H,3H)pyrimidinediones. These compounds are characterized by their complex structures and have potential applications in the development of novel pharmaceuticals and materials (Vaickelionienė et al., 2005).
Antiviral Activity
Research into the structure-activity relationships of 2,4(1H,3H)-pyrimidinedione derivatives has demonstrated their potential as potent HIV type 1 and type 2 inhibitors. These studies have identified specific modifications that enhance their antiviral activity, suggesting their use in treating HIV infections (Buckheit et al., 2007).
Supramolecular Chemistry
The dimerization of ureidopyrimidones via quadruple hydrogen bonding showcases the potential of this compound derivatives in supramolecular chemistry. These findings illustrate the ability of such compounds to form stable dimeric structures through hydrogen bonding, which could be useful in the design of new molecular assemblies and materials (Beijer et al., 1998).
Catalysis and Polymerization
The development of novel catalysts based on nickel(II) and palladium(II) diimine complexes, incorporating pyrimidinedione derivatives, represents another area of application. These catalysts have been evaluated for their effectiveness in olefin polymerization, demonstrating the versatility of pyrimidinedione compounds in catalytic processes (Schmid et al., 2001).
Marine Natural Products
The isolation of a new pyrimidinedione derivative from the gorgonian coral Verrucella umbraculum indicates the presence of these compounds in marine ecosystems. Such discoveries expand the understanding of natural product chemistry and highlight the potential of marine organisms as sources of novel chemical entities for research and development (Huang et al., 2013).
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-6-methylpyrimidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-5-4-6-11(10(8)3)15-9(2)7-12(16)14-13(15)17/h4-7H,1-3H3,(H,14,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPPVAGOMZBBPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=CC(=O)NC2=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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